molecular formula C7H7Cl2NOS B2542777 2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide CAS No. 2031260-38-3

2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide

Cat. No.: B2542777
CAS No.: 2031260-38-3
M. Wt: 224.1
InChI Key: FGRULWRQUQRRKC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C7H7Cl2NOS and its molecular weight is 224.1. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on bioactive benzothiazolinone acetamide analogs, including compounds with chloro and methylthiophen groups, have explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic cells. Additionally, molecular docking studies on similar compounds with Cyclooxygenase 1 (COX1) have indicated potential bioactive interactions, which might be relevant for drug discovery and biochemical research (Mary et al., 2020).

Molecular Structure and Crystallography

Research on the crystal structure of related chlorophenyl acetamides has provided insights into their molecular conformation and intermolecular interactions. For instance, studies have detailed how molecules are linked via hydrogen bonds and the orientation of chlorophenyl rings in the crystal lattice. This information is crucial for understanding the physical properties and reactivity of these compounds, which could be extrapolated to the compound of interest (Saravanan et al., 2016).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, structurally similar to the compound , has shown significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis. This suggests that acetamides with chloro and methylthiophen groups could have potential applications in antiviral research and treatment development (Ghosh et al., 2008).

Supramolecular Assembly and Hydrogen Bonding

Studies on halogenated C,N-diarylacetamides, including compounds with chloro and methyl groups, have investigated their molecular conformations and supramolecular assembly. The findings highlight the role of hydrogen bonding and halogen interactions in the formation of complex molecular structures, which is valuable for the design of molecular materials and understanding solid-state chemistry (Nayak et al., 2014).

Properties

IUPAC Name

2-chloro-N-(2-chloro-4-methylthiophen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NOS/c1-4-3-12-7(9)6(4)10-5(11)2-8/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRULWRQUQRRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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